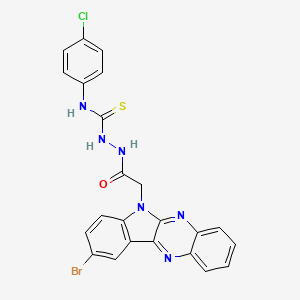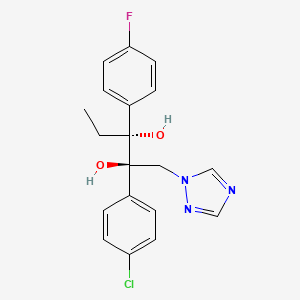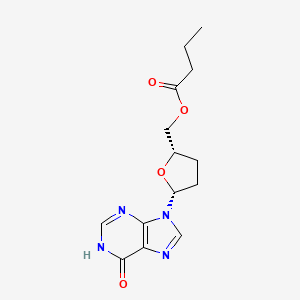
5'-Butanoyl-2',3'-dideoxyinosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Butanoyl-2’,3’-dideoxyinosine is a synthetic nucleoside analog derived from inosine It is structurally similar to didanosine, a well-known antiretroviral drug used in the treatment of HIV
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Butanoyl-2’,3’-dideoxyinosine typically involves multiple steps starting from inosine. The key steps include:
Protection of the hydroxyl groups: on the ribose ring to prevent unwanted reactions.
Selective removal of the 2’ and 3’ hydroxyl groups: to form the dideoxy structure.
Introduction of the butanoyl group: at the 5’ position through esterification.
Industrial Production Methods: Industrial production of this compound may involve biocatalytic processes, leveraging engineered enzymes to enhance yield and selectivity. Techniques such as bioretrosynthesis, which involves the use of engineered biocatalysts in multistep pathways, can be employed to optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions: 5’-Butanoyl-2’,3’-dideoxyinosine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the nucleobase or the ribose ring.
Reduction: Typically involves the reduction of any oxidized functional groups.
Substitution: Nucleophilic substitution reactions can occur at the nucleobase or the ribose ring.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as ammonia or amines for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but can include various modified nucleosides with altered functional groups.
Scientific Research Applications
5’-Butanoyl-2’,3’-dideoxyinosine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its antiviral properties, particularly against HIV, similar to didanosine.
Industry: Potential use in the development of new pharmaceuticals and biotechnological applications.
Mechanism of Action
The mechanism of action of 5’-Butanoyl-2’,3’-dideoxyinosine involves its incorporation into viral DNA by reverse transcriptase, leading to chain termination. This prevents the completion of the viral DNA strand, thereby inhibiting viral replication . The compound is metabolized to its active form, which competes with natural nucleotides for incorporation into the DNA strand.
Comparison with Similar Compounds
Didanosine (2’,3’-dideoxyinosine): A well-known antiretroviral drug with a similar structure but without the butanoyl group.
Zidovudine (3’-azido-3’-deoxythymidine): Another nucleoside analog used in HIV treatment.
Stavudine (2’,3’-didehydro-3’-deoxythymidine): Similar mechanism of action but different structural modifications.
Uniqueness: 5’-Butanoyl-2’,3’-dideoxyinosine is unique due to the presence of the butanoyl group, which may confer different pharmacokinetic properties and potentially enhance its efficacy or reduce toxicity compared to other nucleoside analogs .
Properties
CAS No. |
141363-96-4 |
|---|---|
Molecular Formula |
C14H18N4O4 |
Molecular Weight |
306.32 g/mol |
IUPAC Name |
[(2S,5R)-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl butanoate |
InChI |
InChI=1S/C14H18N4O4/c1-2-3-11(19)21-6-9-4-5-10(22-9)18-8-17-12-13(18)15-7-16-14(12)20/h7-10H,2-6H2,1H3,(H,15,16,20)/t9-,10+/m0/s1 |
InChI Key |
GABXFXYBTIQILK-VHSXEESVSA-N |
Isomeric SMILES |
CCCC(=O)OC[C@@H]1CC[C@@H](O1)N2C=NC3=C2N=CNC3=O |
Canonical SMILES |
CCCC(=O)OCC1CCC(O1)N2C=NC3=C2N=CNC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


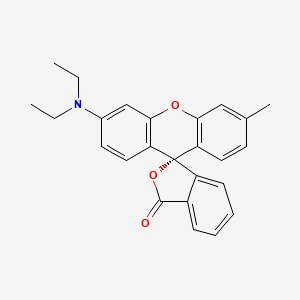
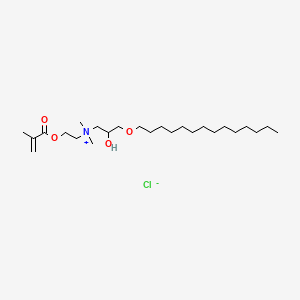

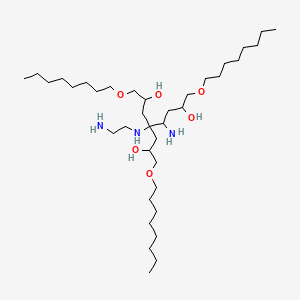
![methyl(triphenyl)phosphanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]phenolate](/img/structure/B12696732.png)
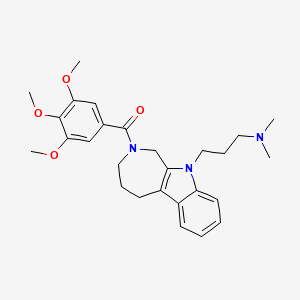
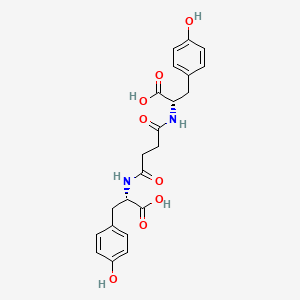
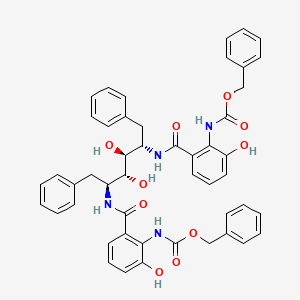
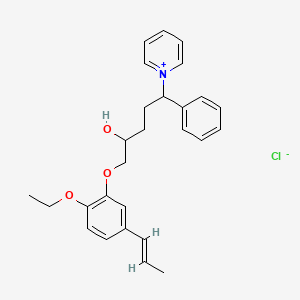
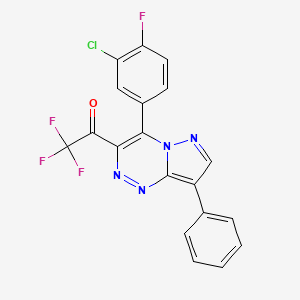
![2-[[[4-Hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulphonyl]amino]benzoic acid](/img/structure/B12696795.png)

